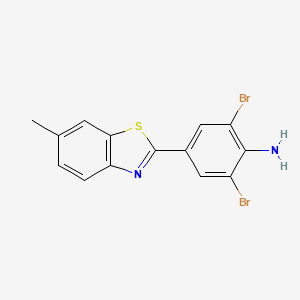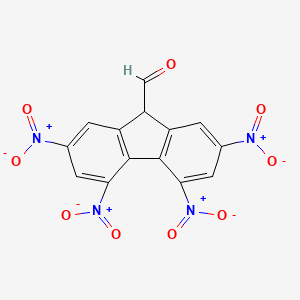![molecular formula C19H21N3O3 B11553112 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as medicinal chemistry, coordination chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with 4-aminobenzohydrazide, followed by the reaction with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azomethine group can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: The compound forms stable complexes with transition metals, which are useful in catalysis and material science.
Biological Studies: It is used in studies related to its antimicrobial and antioxidant activities.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The azomethine group plays a crucial role in binding to metal ions, facilitating the formation of stable complexes .
類似化合物との比較
Similar Compounds
- N-(4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-2,2-dimethylpropanamide
- N-(4-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2,2-dimethylpropanamide
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its reactivity in various chemical reactions. This makes it particularly valuable in medicinal chemistry and coordination chemistry .
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-(2,2-dimethylpropanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)18(25)21-15-10-8-13(9-11-15)17(24)22-20-12-14-6-4-5-7-16(14)23/h4-12,23H,1-3H3,(H,21,25)(H,22,24)/b20-12+ |
InChIキー |
WTNADFAMFDTRNI-UDWIEESQSA-N |
異性体SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11553043.png)
![2,4-dichloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11553051.png)
![2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B11553063.png)
![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B11553076.png)

![N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11553109.png)
![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553119.png)
![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
